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Compound of Interest

Compound Name: Pivalylbenzhydrazine

Cat. No.: B1215872

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine (CAS 306-19-4), also known as Pivhydrazine, is a hydrazine derivative
formerly investigated for its therapeutic properties. This document provides a comprehensive
technical overview of Pivalylbenzhydrazine, summarizing its chemical properties, mechanism
of action, and relevant experimental contexts. It is intended as a resource for researchers
exploring monoamine oxidase inhibitors and related compounds in drug discovery and
development.

Physicochemical Properties

Pivalylbenzhydrazine is a crystalline solid with a defined molecular structure and weight. Its
key identifiers and properties are summarized below.
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Property Value Reference
CAS Registry Number 306-19-4

N'-benzyl-2,2-
IUPAC Name

dimethylpropanehydrazide

Pivhydrazine, Pivazide,
Synonyms Tersavid, Ro 4-1634, 1-Benzyl-
2-pivaloylhydrazine

Molecular Formula C12H18N20

Molecular Weight 206.28 g/mol

Melting Point 68-69 °C
CC(C)

Canonical SMILES
(C)C(=O)NNCC1=CC=CC=C1

C 69.87%, H 8.80%, N

Percent Composition
13.58%, O 7.76%

Mechanism of Action: Monoamine Oxidase
Inhibition

Pivalylbenzhydrazine is an irreversible and non-selective monoamine oxidase inhibitor
(MAOI). Monoamine oxidases (MAQO) are a family of enzymes, primarily MAO-A and MAO-B,

located on the outer mitochondrial membrane. These enzymes are crucial for the catabolism of
monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

By irreversibly binding to and inhibiting both MAO-A and MAO-B, Pivalylbenzhydrazine blocks
the breakdown of these neurotransmitters. This action leads to an increased concentration of
monoamines in the synaptic cleft, enhancing neurotransmission. This mechanism was the
basis for its former use as an antidepressant.

Caption: Pivalylbenzhydrazine inhibits MAO, preventing neurotransmitter breakdown.

Biological Activity
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Pivalylbenzhydrazine was developed as an antidepressant due to its potent MAO inhibitory
activity. While specific ICso values for Pivalylbenzhydrazine are not readily available in
contemporary literature, the table below presents data for other well-known MAO inhibitors to
provide a comparative context for potency and selectivity.

Selectivity
MAO-A ICso MAO-B ICso
Compound Type Index (MAO-
(M) (M)
AIMAO-B)
) ) Highly Selective
Clorgyline Selective MAO-A  0.0029 -
for MAO-A
- ) Highly Selective
Selegiline Selective MAO-B - 0.0070
for MAO-B
Tranylcypromine Non-selective - - Non-selective
Phenelzine Non-selective - - Non-selective
Isocarboxazid Non-selective - - Non-selective

Note: Data is
compiled from
various sources
for
representative
MAOIs. ICso
values for
Pivalylbenzhydra
zine are not
specified in the
reviewed

literature.

In addition to its effects on the central nervous system, one study noted that
Pivalylbenzhydrazine administration in rats led to a decrease in cartilage growth.

Experimental Protocols
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Representative Synthesis of Pivalylbenzhydrazine

The preparation of Pivalylbenzhydrazine was first described in a 1961 patent (GB 883379).

While the original document is not readily accessible, a representative synthesis can be

conceptualized based on standard organic chemistry principles for forming acylhydrazines. The

process involves the acylation of benzylhydrazine with a pivaloyl group source.

Caption: Generalized workflow for the synthesis of Pivalylbenzhydrazine.

Methodology:

Dissolution: Benzylhydrazine is dissolved in a suitable inert solvent, such as
dichloromethane or THF, in a reaction vessel equipped with a magnetic stirrer and cooled in
an ice bath to 0°C.

Addition of Base: A non-nucleophilic base, such as triethylamine or pyridine (1.1
equivalents), is added to the solution to act as an acid scavenger.

Acylation: Pivaloyl chloride (1.0 equivalent), dissolved in the same solvent, is added
dropwise to the stirred solution while maintaining the temperature at 0°C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for several hours (typically 2-12 hours) until the reaction is complete,
as monitored by Thin Layer Chromatography (TLC).

Quenching & Extraction: The reaction is quenched by the addition of water. The organic layer
is separated, and the aqueous layer is extracted with the organic solvent. The combined
organic layers are washed sequentially with dilute acid (e.g., 1M HCI), saturated sodium
bicarbonate solution, and brine.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or
magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the
crude product.

Purification: The crude Pivalylbenzhydrazine is purified by recrystallization from a suitable
solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography
to yield the final product.
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In Vitro MAO Inhibition Assay Protocol

This protocol describes a general method to determine the inhibitory potential (ICso) of a test

compound like Pivalylbenzhydrazine against human MAO-A and MAO-B enzymes.

Materials:

Recombinant human MAO-A and MAO-B enzymes.

Phosphate buffer (e.g., 100 mM, pH 7.4).

MAO substrate (e.g., Kynuramine).

Test compound (Pivalylbenzhydrazine) dissolved in DMSO.
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
96-well microplate.

Plate reader (spectrophotometer or fluorometer, depending on the detection method).

Methodology:

Preparation of Reagents: Prepare serial dilutions of the test compound and positive controls
in buffer. Final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme
inhibition.

Enzyme Incubation: Add the MAO-A or MAO-B enzyme solution to the wells of the
microplate.

Inhibitor Addition: Add the various concentrations of the test compound, positive control, or
vehicle (buffer with DMSO) to the respective wells.

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15
minutes) at 37°C to allow for binding, which is particularly important for irreversible inhibitors.

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g.,
Kynuramine) to all wells.
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 Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60
minutes).

o Termination and Detection: Stop the reaction (e.g., by adding a strong acid or base). The
formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is quantified. This can
be done via spectrophotometry (measuring absorbance at a specific wavelength) or by using
a coupled reaction that produces a fluorescent signal.

o Data Analysis:

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the vehicle control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Determine the ICso value (the concentration of inhibitor that causes 50% inhibition of
enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

Conclusion

Pivalylbenzhydrazine is a historically significant non-selective, irreversible MAO inhibitor.
While its clinical use has been discontinued, its well-defined mechanism of action makes it a
valuable reference compound for research in neuropharmacology and for the development of
new, more selective MAO inhibitors. The protocols and data presented in this guide offer a
technical foundation for scientists engaged in such work.

« To cite this document: BenchChem. [Pivalylbenzhydrazine (CAS 306-19-4): A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215872#pivalylbenzhydrazine-cas-number-306-19-
4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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